![molecular formula C22H17NO3S B7835404 Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate](/img/structure/B7835404.png)
Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate
Overview
Description
Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate is a useful research compound. Its molecular formula is C22H17NO3S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate is used in enantioselective synthesis. Deng et al. (2017) developed highly enantioselective Mannich addition reactions of N,S-heterocyclic dibenzo[b,f][1,4]thiazepines with ketones using proline as an organocatalyst. This method synthesizes optically active derivatives containing a carbonyl functional group with high enantioselectivity and yield (Deng et al., 2017).
Asymmetric Hydrogenation
- Guo et al. (2013) achieved highly enantioselective hydrogenation of substituted dibenzo[b,f][1,4]thiazepines. This process, using an [Ir(COD)Cl]2/(R)-SynPhos complex as a catalyst, provides an efficient access to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]thiazepines (Guo et al., 2013).
Synthesis of Carboxamides
- Saha et al. (2015) developed a two-step synthetic protocol for novel dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides. This includes copper-mediated condition synthesis followed by Ugi–Joullie reaction (Saha et al., 2015).
Antimicrobial Activity
- Tailor et al. (2014) synthesized derivatives of dibenzo[b,f][1,4]thiazepines with significant antimicrobial activity against gram-positive and gram-negative bacteria (Tailor et al., 2014).
Neuroleptic Potential
- Kristensen et al. (2010) explored 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted at the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold. This study aimed at obtaining selective α(1)-adrenoceptor antagonists for imaging central α(1)-adrenoceptors (Kristensen et al., 2010).
properties
IUPAC Name |
methyl 5-benzyl-6-oxobenzo[b][1,4]benzothiazepine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-26-22(25)16-11-12-20-18(13-16)23(14-15-7-3-2-4-8-15)21(24)17-9-5-6-10-19(17)27-20/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZQEASWDHXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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